molecular formula C18H17NO4 B13515946 rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid

rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13515946
M. Wt: 311.3 g/mol
InChI Key: SBTYDEUBXDICKC-CVEARBPZSA-N
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Description

rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an indene backbone, a benzyloxycarbonyl group, and an amino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction, where the indene derivative reacts with benzyl chloroformate.

    Amination: The amino group can be introduced through a reductive amination reaction, where the carbonyl group of the intermediate is converted to an amine using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl chloroformate, amines, and thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with various functional groups.

Scientific Research Applications

rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its chiral nature and the presence of both benzyloxycarbonyl and amino groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(1R,3S)-3-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-17(21)15-10-16(14-9-5-4-8-13(14)15)19-18(22)23-11-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2,(H,19,22)(H,20,21)/t15-,16+/m1/s1

InChI Key

SBTYDEUBXDICKC-CVEARBPZSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1NC(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2C1NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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